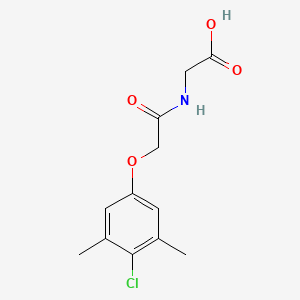![molecular formula C20H21N3O4 B2732194 methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate CAS No. 1544539-18-5](/img/structure/B2732194.png)
methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate is an intricate organic compound, notable for its unique fused heterocyclic structure. This molecule contains various functional groups, including an ester and an amide, making it versatile in chemical applications. Its design hints at potential activity in biological systems, which has garnered interest in the scientific community.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Construction: : The preparation typically begins with the formation of the core 1,5-methanopyrido[1,2-a][1,5]diazocine system. This can be achieved through a multistep synthesis involving cyclization reactions.
Functional Group Introductions: : Once the core structure is established, various functional groups, including the oxo group and the ester, are introduced. This often involves reactions like oxidation and esterification.
Final Assembly: : The final steps involve coupling the core structure with methyl benzoate derivatives under amide bond-forming conditions, usually facilitated by reagents like carbodiimides.
Industrial Production Methods
While industrial synthesis routes are often proprietary, they generally involve optimization for large-scale production. This includes:
Efficient purification methods such as recrystallization or chromatography.
Use of automated reactors for precise control over reaction conditions.
Utilization of green chemistry principles to minimize waste and enhance safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, potentially forming quinone-like structures.
Reduction: : Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: : Nucleophilic substitution reactions at various positions on the heterocyclic ring can introduce diverse functional groups.
Hydrolysis: : Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Commonly used reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Various nucleophiles such as amines, alcohols, or thiols can participate in these reactions.
Hydrolysis: : Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The reactions of this compound can yield a variety of products depending on the conditions:
Oxidation: : Potential formation of a quinone-like structure.
Reduction: : Conversion to alcohols or other reduced forms.
Substitution: : Introduction of new functional groups that can modify the compound's biological activity.
Scientific Research Applications
Methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate finds applications across several fields:
Chemistry: : It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: : Researchers investigate its potential as a probe or inhibitor in biochemical pathways due to its unique structure.
Industry: : Utilized in the production of fine chemicals and potentially in the manufacture of specialty polymers or materials.
Mechanism of Action
The exact mechanism of action can vary based on its use:
Biochemical Pathways: : It may interact with enzymes or receptors, modulating their activity. The amide and ester groups can participate in hydrogen bonding and other interactions within biological systems.
Molecular Targets: : Possible targets include proteins involved in signal transduction or metabolic pathways.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structural motifs, methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate stands out due to its fused heterocyclic system and functional group diversity.
List of Similar Compounds
N-Benzyl-2-(benzylamino)-2-oxoethyl benzoate: : Another compound with similar core structure but differing functional groups.
2-(4-Methoxyphenyl)-N-(2-oxo-2-phenylethyl)acetamide: : A similar amide, offering a comparison in terms of reactivity and biological activity.
So that's a good start. Want to zoom in on any particular section?
Properties
IUPAC Name |
methyl 2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-27-19(25)15-5-2-3-6-16(15)21-20(26)22-10-13-9-14(12-22)17-7-4-8-18(24)23(17)11-13/h2-8,13-14H,9-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSIQVTOVKMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2732112.png)
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2732113.png)
![N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine](/img/structure/B2732116.png)
![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2732117.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)
![2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one](/img/structure/B2732121.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2732125.png)

![N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2732130.png)


